molecular formula C18H21NOS B2628470 (E)-3-(4-isobutylphenyl)-N-(2-thienylmethyl)-2-propenamide CAS No. 329778-74-7

(E)-3-(4-isobutylphenyl)-N-(2-thienylmethyl)-2-propenamide

Cat. No. B2628470
CAS RN: 329778-74-7
M. Wt: 299.43
InChI Key: ZPCVZBTWGPUNFI-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-isobutylphenyl)-N-(2-thienylmethyl)-2-propenamide is a chemical compound belonging to the class of thienylmethylpropenamides. It is a colorless liquid with a pungent odor, and is soluble in organic solvents. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.

Scientific Research Applications

  • Synthesis Techniques and Structural Characterization : A study by Manolov et al. (2022) described the synthesis of a chlorine-containing ibuprofen derivative, highlighting the importance of structural analysis using NMR, UV, and mass spectral data to confirm the identity and purity of the synthesized compounds Manolov et al., 2022. Kogure et al. (1975) provided insights into the synthesis process of anti-inflammatory active agents, shedding light on the steps involved in obtaining compounds with desired pharmacological properties Kogure et al., 1975.

  • Molecular Modeling and Pharmacological Evaluation : Shkair et al. (2016) carried out a study on the synthesis and pharmacological evaluation of 1,3,4-thiadiazoles, emphasizing the role of molecular modeling in understanding the mechanism of action and specificity of compounds against certain enzymes Shkair et al., 2016. The study not only delves into the synthetic process but also correlates the structure of the compounds with their pharmacological activities.

  • Influence of Molecular Structure on Physical Properties : Lewis and Yoon (1994) investigated the influence of inter- and intramolecular hydrogen bonding on the structure and photochemistry of propenamides. Their research offers a deep understanding of how the molecular conformation of these compounds is affected by different environmental conditions Lewis & Yoon, 1994.

  • Antimicrobial Properties and Chemical Reactivity : The research conducted by Baranovskyi et al. (2018) on arylsubstituted halogen(thiocyanato)amides revealed interesting antimicrobial properties and chemical reactivity, expanding the scope of potential applications for these compounds Baranovskyi et al., 2018.

properties

IUPAC Name

(E)-3-[4-(2-methylpropyl)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-14(2)12-16-7-5-15(6-8-16)9-10-18(20)19-13-17-4-3-11-21-17/h3-11,14H,12-13H2,1-2H3,(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCVZBTWGPUNFI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-isobutylphenyl)-N-(2-thienylmethyl)-2-propenamide

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